N-(6-methoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-(6-methoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a quinoline moiety, a benzothiadiazole core, and a carboxamide group, which collectively contribute to its distinct chemical behavior and versatility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura Pd-catalyzed C–C cross-coupling reaction. This reaction involves the coupling of 8-iodoquinolin-4(1H)-one with a benzothiadiazole bispinacol boronic ester . The reaction is rapid, often completed within 5 minutes, and yields the product as a yellow precipitate that can be isolated by filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline or benzothiadiazole moieties.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline or benzothiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce reduced quinoline or benzothiadiazole compounds.
Scientific Research Applications
N-(6-methoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N-(6-methoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The benzothiadiazole core may interact with cellular proteins, affecting various signaling pathways. These interactions collectively contribute to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazole derivatives and quinoline-based molecules. Examples include:
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds are extensively researched for their use in photovoltaics and as fluorescent sensors.
8,8′-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): This compound exhibits unique photophysical properties and is used as a molecular photosensitizer.
Uniqueness
N-(6-methoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide is unique due to its specific combination of a methoxyquinoline moiety and a benzothiadiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-23-12-7-10-3-2-6-18-16(10)15(9-12)19-17(22)11-4-5-13-14(8-11)21-24-20-13/h2-9H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHMVFKYUOXNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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